molecular formula C14H17ClN2O2 B1456166 L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid ethyl ester hydrochloride CAS No. 129848-93-7

L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid ethyl ester hydrochloride

Cat. No.: B1456166
CAS No.: 129848-93-7
M. Wt: 280.75 g/mol
InChI Key: RAARNKBGEZGYMA-YDALLXLXSA-N
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Description

L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid ethyl ester hydrochloride: is a chemical compound with the molecular formula C14H16N2O2·HCl and a molecular weight of 280.75 g/mol It is a derivative of beta-carboline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid ethyl ester hydrochloride typically involves the esterification of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale esterification followed by purification processes such as crystallization or recrystallization to achieve the desired purity levels. The compound is then converted to its hydrochloride form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid ethyl ester hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12;/h3-6,12,15-16H,2,7-8H2,1H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAARNKBGEZGYMA-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid ethyl ester hydrochloride
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